molecular formula C11H21NO3 B8131708 tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate

tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate

Cat. No.: B8131708
M. Wt: 215.29 g/mol
InChI Key: SREITKHLXHZJEE-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate is a carbamate derivative featuring a cyclopentane ring substituted with a hydroxyl group at the 3-position and a methyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-(3-hydroxycyclopentyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREITKHLXHZJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyclopentyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereochemical Variants

Evidence highlights the significance of stereochemistry in tert-butyl carbamates. For example:

  • tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0) and tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS 167465-99-8) differ in hydroxyl group orientation, impacting their interactions with biological targets. Such stereoisomers are synthesized via enantioselective routes and often show divergent pharmacological profiles .
Compound Name CAS Number Stereochemistry Key Applications
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 (1S,3S) Chiral intermediates
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate 167465-99-8 (1S,3R) Enzyme inhibitor precursors

Functional Group Modifications

Hydroxyl vs. Ketone Substitution
  • tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3) replaces the hydroxyl group with a ketone. This modification reduces hydrogen-bonding capacity, increasing lipophilicity (Log S = -2.3 vs. -1.8 for hydroxyl derivatives) and altering metabolic stability. Bioavailability scores (0.55) and TPSA (46.5 Ų) further highlight differences in membrane permeability .
Methyl vs. Aryl/Amine Substituents
  • This structural feature correlates with higher acute oral toxicity (H302) compared to methyl-substituted analogs .
  • BACE1 inhibitors like tert-Butyl (S)-(4-(5-((cyclopropylamino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5p, 97% yield) demonstrate that fluorine and cyclopropyl groups improve enzyme binding affinity, unlike the methyl group in the target compound .

Key Research Findings

Stereochemistry-Driven Activity : (1S,3R) and (1R,3S) isomers of tert-butyl hydroxycyclopentyl carbamates show distinct interactions with enzymes like BACE1, influencing inhibitor potency .

Solubility and Bioavailability : Hydroxyl-containing derivatives exhibit higher aqueous solubility (e.g., Log S = -1.8) than ketone analogs, favoring oral bioavailability .

Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl) reduce yields due to steric hindrance, whereas methyl groups simplify synthesis .

Biological Activity

tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activity and interactions with various biological targets. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₂₃N₁O₃
  • Molecular Weight: Approximately 229.32 g/mol
  • Density: Approximately 1.08 g/cm³
  • Predicted pKa: 12.27 (indicating basic characteristics)

The compound features a tert-butyl group, a hydroxyl group on a cyclopentane ring, and a carbamate moiety, which contribute to its unique chemical properties and biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl and carbamate groups allows for:

  • Hydrogen Bonding: Enhancing binding affinity to active sites on enzymes.
  • Enzyme Inhibition: The carbamate group can act as a reversible inhibitor by forming covalent bonds with enzyme active sites, thereby blocking substrate access.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects:
    • In vitro studies using MTT assays demonstrated moderate to strong antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and H-460 (lung cancer) .
    • Table 1 summarizes the antiproliferative activity across different cell lines.
    Cell LineIC50 (µM)Effect
    MCF-715Moderate
    H-46020Strong
    HEK293T30Weak
  • Antimicrobial Activity:
    • The compound demonstrated dose-dependent inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .
  • Neuroprotective Effects:
    • Preliminary studies suggest potential neuroprotective effects against amyloid beta-induced toxicity in astrocytes, showing improved cell viability when co-treated with the compound .

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of this compound, researchers treated various cancer cell lines with different concentrations of the compound over 72 hours. The results indicated significant reductions in cell viability, particularly in MCF-7 cells, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, this compound was tested in an in vitro model using astrocytes exposed to amyloid beta peptides. The results indicated that the compound enhanced cell viability by reducing oxidative stress markers, suggesting its potential utility in treating neurodegenerative disorders .

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